molecular formula C3H6F2O2 B2752878 (R)-3,3-Difluoropropane-1,2-diol CAS No. 1026908-13-3

(R)-3,3-Difluoropropane-1,2-diol

Cat. No.: B2752878
CAS No.: 1026908-13-3
M. Wt: 112.076
InChI Key: JPAVBODQAQRIMW-UWTATZPHSA-N
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Description

®-3,3-Difluoro-1,2-propanediol is an organic compound with the molecular formula C3H6F2O2 It is a chiral molecule, meaning it has a specific orientation in space, and the ® designation indicates the configuration of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Difluoro-1,2-propanediol typically involves the fluorination of a suitable precursor. One common method is the asymmetric reduction of 3,3-difluoroacetone using a chiral catalyst. This process ensures the production of the ®-enantiomer with high enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under controlled temperature and pressure.

Industrial Production Methods: Industrial production of ®-3,3-Difluoro-1,2-propanediol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: ®-3,3-Difluoro-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoroacetone or other oxidized derivatives.

    Reduction: It can be reduced further to produce simpler fluorinated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetone, while substitution reactions can produce various fluorinated ethers or esters.

Scientific Research Applications

®-3,3-Difluoro-1,2-propanediol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which ®-3,3-Difluoro-1,2-propanediol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, altering their activity. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

    3,3-Difluoro-1,2-propanediol: The non-chiral version of the compound.

    3-Fluoro-1,2-propanediol: A similar compound with only one fluorine atom.

    1,2-Propanediol: The non-fluorinated version of the compound.

Uniqueness: ®-3,3-Difluoro-1,2-propanediol is unique due to its chiral nature and the presence of two fluorine atoms. These features confer specific chemical properties, such as increased stability and reactivity, which are not present in its non-chiral or non-fluorinated counterparts. This makes it particularly valuable in applications requiring precise molecular interactions and high reactivity.

Properties

IUPAC Name

(2R)-3,3-difluoropropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAVBODQAQRIMW-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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